molecular formula C11H17N3OS B6647751 N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B6647751
M. Wt: 239.34 g/mol
InChI Key: FILCFAONOIIZAP-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s unique structure makes it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the pyrrolidine-1-carboxamide group. One common method includes the reaction of 4-ethyl-5-methylthiazole with pyrrolidine-1-carboxylic acid under specific conditions such as refluxing in an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes optimized for high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
  • N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)piperidine-1-carboxamide
  • N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)morpholine-1-carboxamide

Uniqueness

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the pyrrolidine-1-carboxamide group.

Properties

IUPAC Name

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-3-9-8(2)16-10(12-9)13-11(15)14-6-4-5-7-14/h3-7H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILCFAONOIIZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)N2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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